amido}(p-cymene)ruthenium(II)](/img/structure/B13726106.png)
Chloro{[(1S,2S)-(-)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) is a coordination complex that features a ruthenium metal center. This compound is known for its applications in asymmetric catalysis, particularly in the hydrogenation of ketones. The presence of the chiral ligand, derived from 2-amino-1,2-diphenylethyl, imparts enantioselectivity to the catalytic processes it mediates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) typically involves the reaction of a ruthenium precursor with the chiral ligand. The process can be summarized as follows:
Ligand Preparation: The chiral ligand, (1S,2S)-(-)-2-amino-1,2-diphenylethyl, is first synthesized and then reacted with 4-toluenesulfonyl chloride to form the corresponding amido derivative.
Complex Formation: The prepared ligand is then reacted with a ruthenium precursor, such as ruthenium chloride, in the presence of p-cymene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) primarily undergoes catalytic reactions, particularly in asymmetric hydrogenation. The types of reactions include:
Hydrogenation: The compound is used as a catalyst in the hydrogenation of ketones to produce secondary alcohols with high enantioselectivity.
Substitution: The chloride ligand can be substituted with other ligands to form different coordination complexes.
Common Reagents and Conditions
Hydrogenation: Common reagents include hydrogen gas and a base such as triethylamine. The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Substitution: Reagents such as phosphines or other ligands can be used to replace the chloride ligand.
Major Products
Hydrogenation: The major products are enantiomerically enriched secondary alcohols.
Substitution: The products are new ruthenium complexes with different ligands, which can have varied catalytic properties.
科学的研究の応用
Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) has several applications in scientific research:
Chemistry: It is widely used in asymmetric catalysis, particularly in the hydrogenation of ketones and imines. This makes it valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals.
Biology: The compound’s ability to catalyze enantioselective reactions makes it useful in the synthesis of biologically active molecules, including drugs and natural products.
Medicine: Its role in the synthesis of chiral drugs highlights its importance in medicinal chemistry, where enantiomerically pure compounds are often required for therapeutic efficacy.
作用機序
The mechanism by which Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) exerts its catalytic effects involves the coordination of the substrate to the ruthenium center. The chiral ligand induces asymmetry in the coordination sphere, leading to enantioselective hydrogenation. The key steps include:
Substrate Coordination: The substrate, typically a ketone, coordinates to the ruthenium center.
Hydrogen Activation: Hydrogen gas is activated by the ruthenium center, forming a hydride species.
Hydride Transfer: The hydride is transferred to the coordinated substrate, reducing it to the corresponding alcohol.
Product Release: The enantiomerically enriched product is released, and the catalyst is regenerated for further cycles.
類似化合物との比較
Similar Compounds
- Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II)
- Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II)
Uniqueness
Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) is unique due to its specific chiral ligand, which imparts high enantioselectivity in catalytic reactions. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in asymmetric hydrogenation .
特性
分子式 |
C31H35ClN2O2RuS |
|---|---|
分子量 |
636.2 g/mol |
IUPAC名 |
(2-amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1 |
InChIキー |
AZFNGPAYDKGCRB-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


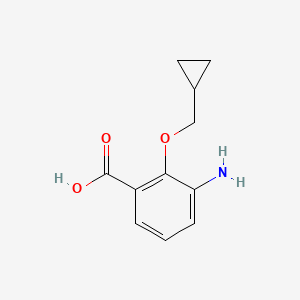
![(1S,2R,3S,4S,6R,7S,14R)-6-[(2-Diethylaminoethylthio)acetoxy]-3-hydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5,4,3,01.8]tetradecan-9-one](/img/structure/B13726041.png)
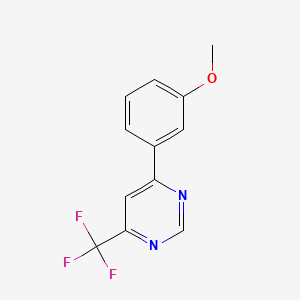


![n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13726061.png)
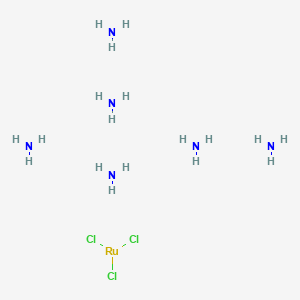
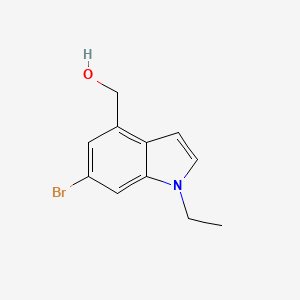

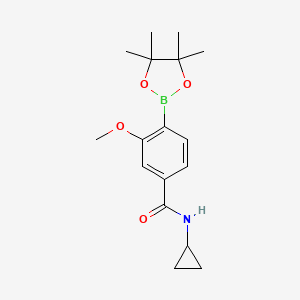
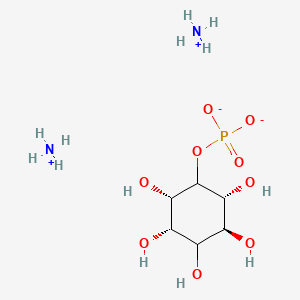
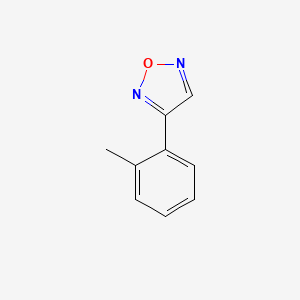
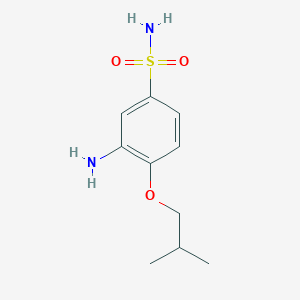
![[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11S)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B13726110.png)
